molecular formula C12H13NO4 B2637176 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid CAS No. 626218-00-6

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2637176
CAS No.: 626218-00-6
M. Wt: 235.239
InChI Key: MBSHSAISLICYDE-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid (CAS: 706766-41-8, 1) is a benzoic acid derivative with a tetrahydrofuran-2-carbonyl (THF-carbonyl) group attached to the amino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₃NO₄ (MW: 235.24 g/mol).

Properties

IUPAC Name

2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-2,4-5,10H,3,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSHSAISLICYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of tetrahydrofuran-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit proline dehydrogenase, a mitochondrial enzyme that plays a role in the oxidation of proline . This inhibition can affect various metabolic pathways and cellular processes .

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Molecular Formula: C₁₉H₁₅NO₄S (MW: 369.39 g/mol). Activity: Weak cytotoxicity against HCT116, HT29, A549, and H1299 cancer cell lines .

Tetrahydrofuran-Linked Derivatives

  • Compound 3: 2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid (CAS: 909366-62-7) Substituent: THF-methoxy-aniline carbonyl at the 2-position. Molecular Formula: C₁₉H₁₉NO₅ (MW: 341.36 g/mol). Activity: Not explicitly reported, but similar scaffolds are explored in drug discovery for solubility and bioavailability .

Furan Derivatives

  • Compound 4: Benzoic acid, 2-[[(2-furanylmethyl)amino]carbonyl]- (CAS: 92059-44-4) Substituent: Furylmethyl carbamoyl group at the 2-position. Molecular Formula: C₁₃H₁₁NO₄ (MW: 245.23 g/mol). Activity: No direct data, but furan rings are associated with antimicrobial and anti-inflammatory properties .

Carbamoyl Derivatives

  • Compound 5: 2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid (CAS: 18257-54-0) Substituent: Adjacent carbamoylphenyl group. Molecular Formula: C₁₅H₁₂N₂O₃ (MW: 268.27 g/mol).

Key Structural and Functional Differences

Substituent Position :

  • 1 and Av9 () have substituents at the 2-position, while 3 and 4 involve extended linkages (e.g., aniline or methoxy groups). Position affects steric hindrance and target binding .

Ring Systems :

  • The THF ring in 1 offers conformational rigidity compared to the planar furan in 4 or the flexible sulfonamide in 2 . This impacts membrane permeability and metabolic stability .

Biological Performance :

  • Sulfonamides (2 ) show weak cytotoxicity, possibly due to poor cellular uptake, while hydroxypropionyl derivatives (Av9 ) exhibit stronger antitumor activity, likely due to enhanced hydrogen bonding with targets .

Biological Activity

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, a compound with a molecular weight of 235.24 g/mol and the formula C₁₂H₁₃N₁O₄, has garnered attention for its potential biological activities. This article delves into its biological properties, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydrofuran moiety linked to an amino group and a benzoic acid structure. Its unique configuration may contribute to its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including this compound. For instance, related compounds have shown significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (breast cancer)5.97
Compound BA549 (lung cancer)3.42
Compound CHCT116 (colon cancer)6.76

These findings suggest that modifications in the benzoic acid structure can enhance anticancer activity, potentially making this compound a candidate for further investigation.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have indicated that certain benzoic acid derivatives can increase caspase-3 levels, leading to programmed cell death in tumor cells. For example, a notable increase in caspase-3 activity was observed with specific analogs, suggesting that similar mechanisms may apply to this compound .

Anti-inflammatory Properties

In addition to its anticancer effects, compounds in the same class have demonstrated anti-inflammatory activities. The selectivity of certain benzoate derivatives for COX-2 over COX-1 has been documented, indicating potential use in treating inflammatory diseases . The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines, showing that modifications such as the addition of a tetrahydrofuran group can significantly enhance activity against MCF-7 and A549 cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound could effectively interact with key enzymes such as VEGFR-2, which is crucial for tumor angiogenesis .

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
ActivationEDCI, HOBt, THF, 0°C85–90
Coupling2-aminobenzoic acid, RT, 12h75
PurificationEthanol/water (3:1)92

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • FT-IR : Key peaks include:
    • C=O stretch (amide): 1640–1680 cm⁻¹ .
    • O-H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad) .
    • Tetrahydrofuran C-O-C : 1060–1120 cm⁻¹ .
  • ¹H NMR :
    • Tetrahydrofuran protons : δ 1.8–2.2 ppm (multiplet, CH₂), δ 3.7–4.1 ppm (CH₂-O) .
    • Aromatic protons : δ 7.3–8.1 ppm (AB system for benzoic acid) .

Q. Table 2: Characteristic Spectral Data

TechniqueKey Peaks/ShiftsFunctional GroupReference
FT-IR1675 cm⁻¹Amide C=O
¹H NMRδ 7.8 ppm (d, J=8 Hz)Aromatic H

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Discrepancies often arise from:

Sample purity : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) to confirm purity >95% before analysis .

Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO can shift O-H stretches .

Crystallographic validation : Resolve ambiguities via X-ray diffraction (e.g., ORTEP-3 for 3D structure elucidation) .

Advanced: What crystallographic techniques are suitable for structural determination?

Methodological Answer:

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation (acetone/hexane).
    • Use ORTEP-3 for thermal ellipsoid modeling and hydrogen bonding network visualization .
  • Key parameters :
    • Resolution <0.8 Å for accurate bond length/angle measurements.
    • R-factor <5% for high reliability .

Advanced: How can computational methods predict electronic properties?

Methodological Answer:

  • Natural Bond Orbital (NBO) analysis :
    • Calculate charge distribution using Gaussian09 at B3LYP/6-311++G(d,p) level.
    • Identify hyperconjugative interactions (e.g., LP(O)→σ*(C-N) in amide group) .
  • DFT studies :
    • Optimize geometry and compute HOMO-LUMO gaps to assess reactivity .

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂/ligand systems for coupling steps (e.g., 5 mol% Pd, 110°C, 12h) .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (lower polarity) for amide bond stability .
  • Temperature control : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time .

Q. Table 3: Optimization Results

ParameterConditionYield ImprovementReference
CatalystPd(OAc)₂/XPhos+15%
SolventDMF → THF+10% (reduced side products)

Basic: What are the solubility and stability considerations?

Methodological Answer:

  • Solubility :
    • Polar solvents: DMSO > DMF > ethanol.
    • Poor solubility in hexane/chloroform .
  • Stability :
    • Store at –20°C under argon; degas solutions to prevent oxidation .
    • Avoid prolonged exposure to light (UV degradation) .

Advanced: What is its role in multi-component reactions?

Methodological Answer:
The compound acts as:

Building block : Participate in Ugi reactions (e.g., with aldehydes and isocyanides) to form polycyclic amides .

Ligand precursor : Coordinate with transition metals (e.g., Cu²⁺) for catalytic applications (C–H activation) .

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